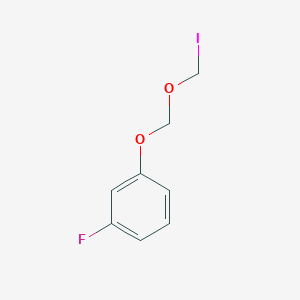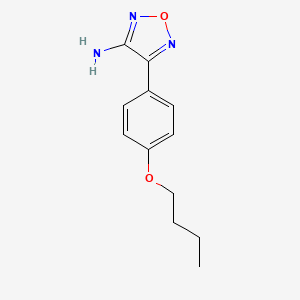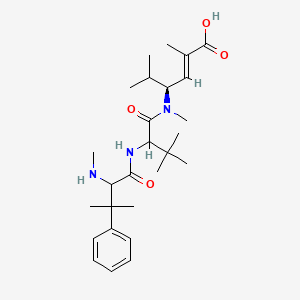
3-(2-Cyclopropylethynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopropylethynyl)pyridine is a chemical compound with the molecular formula C10H9N. It is a yellow oil with a boiling point of approximately 260.1°C at 760 Torr . This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropylethynyl)pyridine typically involves the coupling of a cyclopropylacetylene with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of pyridine derivatives often involves gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high yield and selectivity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Cyclopropylethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce cyclopropyl-substituted pyridines.
科学的研究の応用
3-(2-Cyclopropylethynyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Cyclopropylethynyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Pyridine: A basic nitrogen heterocycle with a wide range of applications.
Dihydropyridine: Known for its use in calcium channel blockers.
Piperidine: A six-membered nitrogen-containing ring used in various pharmaceuticals.
Uniqueness
3-(2-Cyclopropylethynyl)pyridine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
3-(2-cyclopropylethynyl)pyridine |
InChI |
InChI=1S/C10H9N/c1-2-10(8-11-7-1)6-5-9-3-4-9/h1-2,7-9H,3-4H2 |
InChIキー |
JTAIHZOZJLZELR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C#CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14114726.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)

![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)

![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)

![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)


![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)

